![molecular formula C14H27NO3 B13352634 tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a hydroxy-substituted heptenyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-substituted heptenyl precursor. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino group. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The double bond in the heptenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkoxides or halides in the presence of a base.
Major Products:
- Oxidation can yield a ketone or aldehyde.
- Reduction can yield a saturated carbamate.
- Substitution can yield various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of peptides and other biologically active compounds.
Biology:
- Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Employed as a protecting group in various chemical reactions to prevent unwanted side reactions.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its target. The carbamate moiety can undergo hydrolysis to release the active compound, which can then exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-hydroxycarbamate: Similar structure but lacks the heptenyl chain.
tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate: Contains a piperidine ring instead of the heptenyl chain.
tert-butyl N-(4,4-diethoxybutyl)carbamate: Contains a diethoxybutyl group instead of the hydroxy-substituted heptenyl chain.
Uniqueness:
- The presence of the hydroxy-substituted heptenyl chain in tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate provides unique chemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, binding affinity, and overall biological activity .
Eigenschaften
Molekularformel |
C14H27NO3 |
|---|---|
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11-12,16H,3,8H2,1-2,4-7H3,(H,15,17)/t11-,12?/m0/s1 |
InChI-Schlüssel |
RZYBVTBIWWSVJN-PXYINDEMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(C(=C)C)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(C(=C)C)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


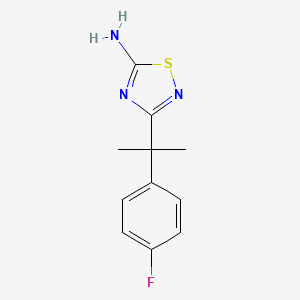
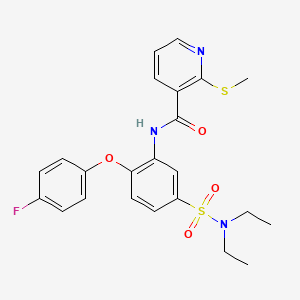
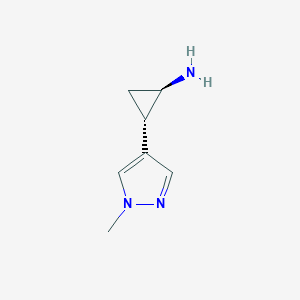
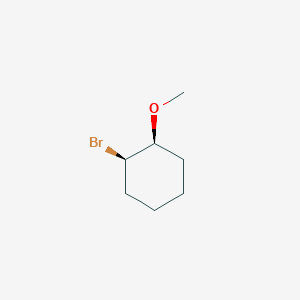
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
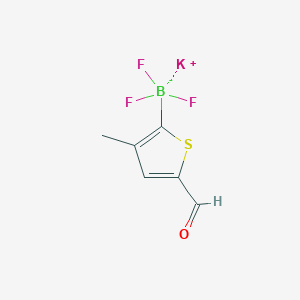
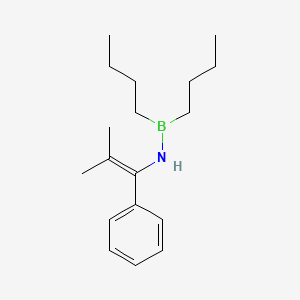
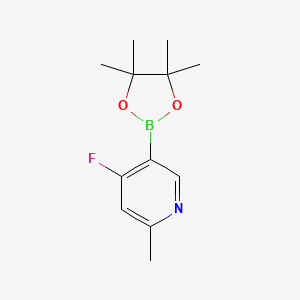
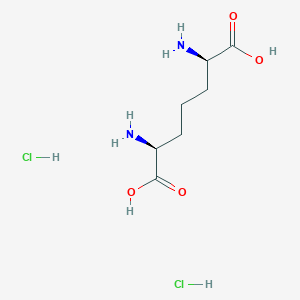

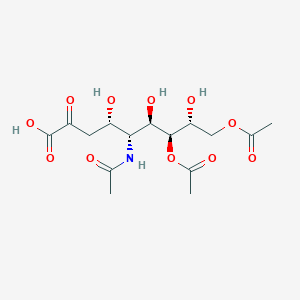
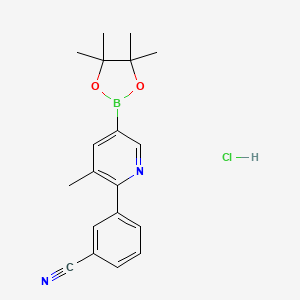
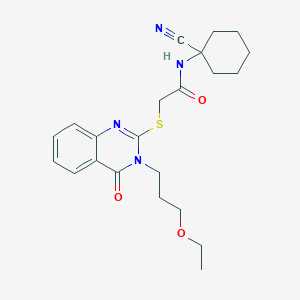
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
